

Technical Guide: Synthesis and Characterization of 8-[2-(4-methylphenoxy)ethoxy]quinoline

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Compound of Interest

Compound Name: 8-[2-(4-methylphenoxy)ethoxy]quinoline

Cat. No.: B5036875

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Executive Summary

This technical guide details the synthesis, purification, and characterization of **8-[2-(4-methylphenoxy)ethoxy]quinoline**, a functionalized ether derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold. This molecule represents a class of ligands often explored in medicinal chemistry for their potential as Multi-Target Directed Ligands (MTDLs) in neurodegenerative research (targeting metal chelation and specific receptors simultaneously) or as antimicrobial agents.

The protocol outlined below utilizes a convergent Williamson ether synthesis strategy. Unlike linear approaches that often lead to polymerization or difficult separations, this modular approach prioritizes the generation of a purified alkylating agent prior to the final coupling with the quinoline core.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we disconnect the target molecule at the ether linkages. Direct alkylation of 8-hydroxyquinoline with 1,2-dibromoethane and p-cresol in a "one-pot" fashion is

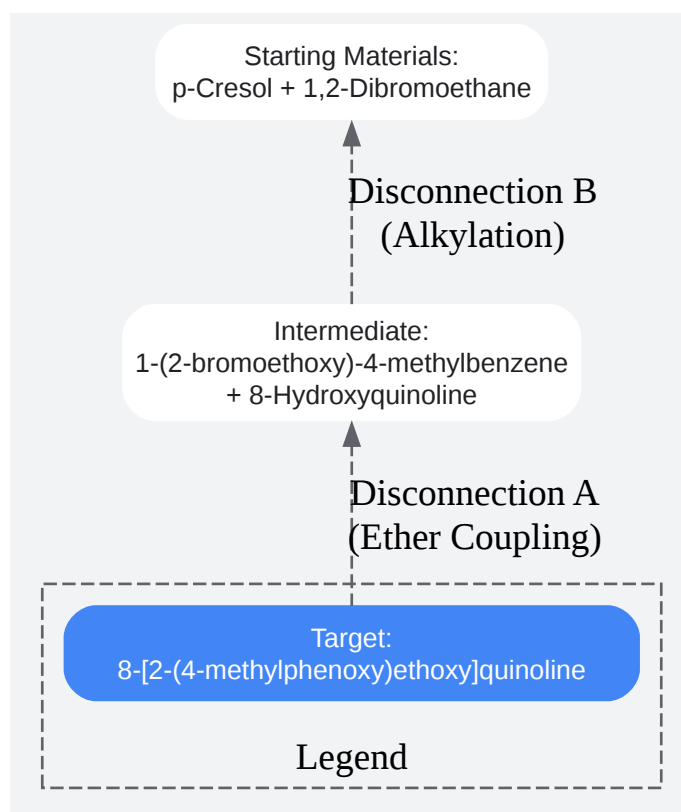
discouraged due to the formation of symmetric byproducts (e.g., 1,2-bis(quinolin-8-yloxy)ethane).

Strategic Disconnection:

- Bond A (Target): Quinoline-Oxygen bond formation.
- Bond B (Intermediate): Phenol-Alkyl bond formation.

Selected Route:

- Step 1: Synthesis of 1-(2-bromoethoxy)-4-methylbenzene (Linker-Tail fragment).
- Step 2: Nucleophilic substitution () of the bromide by 8-hydroxyquinoline.



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Figure 1: Retrosynthetic breakdown preventing symmetric dimerization.

Experimental Protocols

Step 1: Synthesis of 1-(2-bromoethoxy)-4-methylbenzene

This step involves the alkylation of p-cresol. Crucially, 1,2-dibromoethane must be used in large excess (3-5 equivalents) to suppress the formation of the disubstituted byproduct (1,2-bis(4-methylphenoxy)ethane).

Reagents:

- p-Cresol (4-methylphenol): 10.0 mmol
- 1,2-Dibromoethane: 40.0 mmol (Excess)
- Potassium Carbonate (): 20.0 mmol (Anhydrous)
- Solvent: Acetonitrile () or Acetone (Reagent Grade)

Protocol:

- Setup: Charge a 100 mL round-bottom flask (RBF) with p-cresol (1.08 g, 10 mmol) and anhydrous (2.76 g, 20 mmol) in acetonitrile (30 mL).
- Activation: Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
- Addition: Add 1,2-dibromoethane (3.45 mL, 40 mmol) dropwise.
- Reflux: Heat the mixture to reflux (C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol () should disappear, replaced by the product (

).

- Work-up:
 - Filter off the inorganic solids (, excess).
 - Concentrate the filtrate under reduced pressure.
 - Purification: The residue contains the product and excess dibromoethane. Remove excess dibromoethane via high-vacuum evaporation or column chromatography (Silica gel, 100% Hexane 5% EtOAc/Hexane).
- Yield: Expect a colorless oil or low-melting solid (Yield: 75–85%).

Step 2: Coupling to 8-Hydroxyquinoline

The purified bromide from Step 1 is reacted with 8-hydroxyquinoline. We utilize DMF to ensure solubility of the quinoline anion, although acetonitrile is a viable "greener" alternative if reflux times are extended.

Reagents:

- 8-Hydroxyquinoline: 5.0 mmol
- 1-(2-bromoethoxy)-4-methylbenzene (Step 1 Product): 5.5 mmol (1.1 eq)
- Potassium Carbonate (): 10.0 mmol
- Potassium Iodide (): 0.5 mmol (Catalytic, optional Finkelstein activation)

- Solvent: DMF (Dimethylformamide), anhydrous.

Protocol:

- Deprotonation: In a 50 mL RBF, dissolve 8-hydroxyquinoline (0.725 g, 5 mmol) in DMF (10 mL). Add

(1.38 g, 10 mmol). Stir at RT for 30 mins. The solution will turn yellow/orange due to phenoxide formation.

- Coupling: Add the bromide intermediate (1.26 g, 5.5 mmol) and catalytic KI (83 mg).

- Reaction: Heat to

C for 8–12 hours.

- Note: Do not overheat (

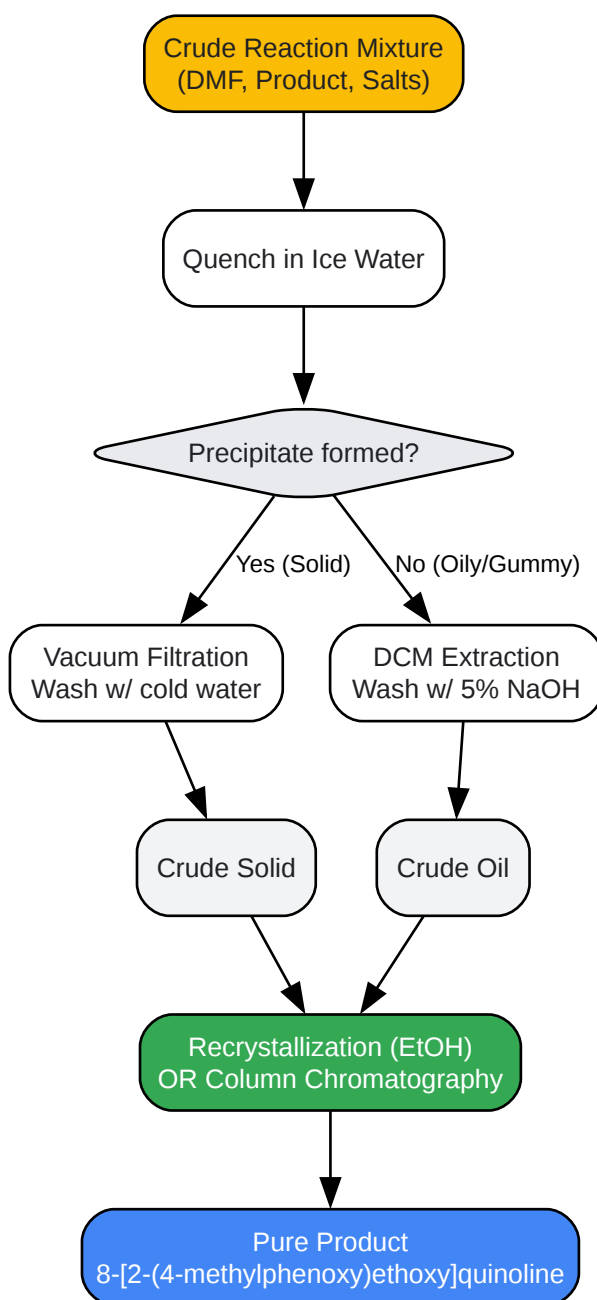
C) to avoid decomposition of the DMF or oxidative degradation of the quinoline ring.

- Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.^{[1][2]}

- Extraction: If an oil forms instead of a solid, extract with Dichloromethane (DCM) (mL). Wash organic layer with 5% NaOH (removes unreacted 8-HQ) and Brine.

- Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: Hexane

20% EtOAc/Hexane).



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Figure 2: Purification workflow ensuring removal of unreacted 8-hydroxyquinoline.

Characterization & Data Analysis

The structure is validated by the disappearance of the phenolic -OH signals and the appearance of the ethylene linker signals.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

or

Key Diagnostic Signals:

Proton Environment	Chemical Shift (ppm)	Multiplicity	Integration	Interpretation
Linker ()	4.40 – 4.60	Triplet (Hz)	2H	Adjacent to Quinoline-O
Linker ()	4.30 – 4.45	Triplet (Hz)	2H	Adjacent to Phenyl-O
Methyl ()	2.25 – 2.35	Singlet	3H	Tolyl methyl group
Quinoline H-2	8.90 – 8.95	Doublet of Doublets	1H	Deshielded by Ring N
Quinoline H-7	7.00 – 7.10	Doublet	1H	Ortho to ether linkage
Aromatic (Tolyl)	6.80 – 7.15	Two Doublets (AA'BB')	4H	Para-substitution pattern

Note: The ethylene bridge protons often appear as two distinct triplets. If they overlap, they may appear as a multiplet at 4.4–4.5 ppm.

Infrared Spectroscopy (FT-IR)[3][4]

- Absence: Broad -OH stretch () from starting materials.

- Presence:
 - C-H (Aliphatic):
(Ethylene bridge & Methyl).
 - C=N (Quinoline):
.
 - C-O-C (Ether): Strong bands at
(Aryl alkyl ether).

Mass Spectrometry (LC-MS)[3]

- Molecular Formula:
- Molecular Weight: 279.34 g/mol
- Expected Ion:
(ESI Positive Mode).

Troubleshooting & Optimization

Issue: Low Yield in Step 2

- Cause: Steric hindrance or poor nucleophilicity of the 8-HQ anion.
- Solution: Ensure the reaction is strictly anhydrous. Water solvates the phenoxide anion, reducing its reactivity. Switch base to Cesium Carbonate (); the larger Cesium cation creates a "naked," more reactive anion (the "Cesium Effect").

Issue: Product is a Sticky Gum

- Cause: Residual DMF or oligomers.
- Solution: Dissolve the gum in minimal hot ethanol and add dropwise to cold water with vigorous stirring to induce precipitation. Alternatively, triturate with diethyl ether.

Issue: Contamination with 8-Hydroxyquinoline

- Detection: Presence of a broad singlet at

ppm in NMR (phenolic OH) or green coloration with Ferric Chloride test.
- Removal: The product is a neutral ether, while 8-HQ is amphoteric (phenolic). Wash the organic layer with 5% NaOH (deprotonates 8-HQ to water-soluble phenolate) followed by 1M HCl (protonates the quinoline nitrogen, keeping the product in the aqueous layer, then basify to recover) – Caution: Acid extraction may be risky if the ether is sensitive, but basic wash is usually sufficient.

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